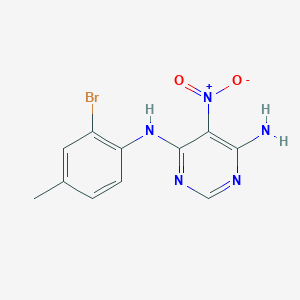

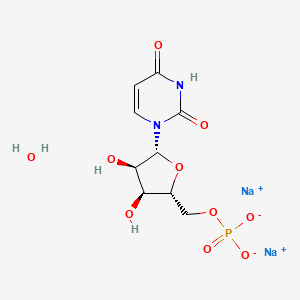

N4-(2-bromo-4-methylphenyl)-5-nitropyrimidine-4,6-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure in many biological compounds . The presence of bromo and methyl groups on the phenyl ring and nitro and amine groups on the pyrimidine ring suggest that this compound could have interesting reactivity .

Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the aromatic rings. The presence of electron-withdrawing (nitro and bromo) and electron-donating (methyl and amine) groups could create interesting electronic effects within the molecule .Physical And Chemical Properties Analysis

Based on its structure, this compound is likely to be a solid at room temperature. It may have moderate solubility in polar solvents due to the polar nitro and amine groups .Applications De Recherche Scientifique

Antiviral Activity : A study by Hocková et al. (2003) explored the antiviral activity of pyrimidine derivatives. They found that several 5-substituted 2,4-diaminopyrimidine derivatives markedly inhibited retrovirus replication in cell culture, highlighting the potential of these compounds in antiviral research (Hocková et al., 2003).

Synthesis of Tetrahydropteridine C6-stereoisomers : Bailey et al. (1992) conducted a study on the synthesis of tetrahydropteridine C6-stereoisomers, including N5-formyl-(6S)-tetrahydrofolic acid. This research contributes to the broader understanding of pyrimidine derivatives in the synthesis of complex organic compounds (Bailey et al., 1992).

Directive Influence of N-oxide Group in Nitration : The study by Hertog et al. (2010) investigated the nitration of mono-substituted derivatives of pyridine-N-oxide. This research provides insights into the chemical behavior of pyridine derivatives under specific conditions, which can be relevant for further chemical synthesis and applications (Hertog et al., 2010).

Synthesis and Rearrangements in Chemistry : Khalafy et al. (2002) researched the synthesis and rearrangements of 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones. This study contributes to the knowledge of chemical reactions and transformations involving pyrimidine derivatives (Khalafy et al., 2002).

Antiproliferative Activity in Medicinal Chemistry : A study by Otmar et al. (2004) on the synthesis and antiproliferative activity of 2,6-diamino-9-benzyl-9-deazapurine and related compounds. This research explores the potential of these compounds in inhibiting cell growth, which is crucial in the context of cancer research (Otmar et al., 2004).

Safety and Hazards

Propriétés

IUPAC Name |

4-N-(2-bromo-4-methylphenyl)-5-nitropyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN5O2/c1-6-2-3-8(7(12)4-6)16-11-9(17(18)19)10(13)14-5-15-11/h2-5H,1H3,(H3,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAJHYMXYPCCXGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=NC=NC(=C2[N+](=O)[O-])N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,4R,5S,6S)-2-Oxa-3-azabicyclo[2.2.2]octane-5,6-diol;hydrochloride](/img/structure/B2959145.png)

![Tert-butyl 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetate](/img/structure/B2959150.png)

![4-ethyl-2,3-dioxo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)piperazine-1-carboxamide](/img/structure/B2959151.png)

![N-[(1H-indol-4-yl)methyl]-1H-indazol-4-amine](/img/structure/B2959152.png)

![4-[[(Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2959155.png)

![(2Z)-2-(2,4-difluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B2959158.png)

![Tert-butyl N-(2-azaspiro[3.4]octan-5-yl)carbamate](/img/structure/B2959161.png)

![N-(2-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2959165.png)